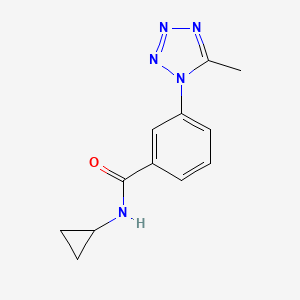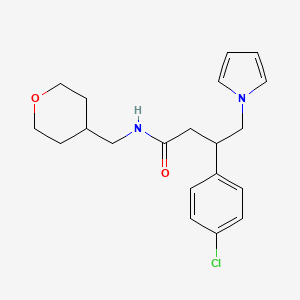![molecular formula C27H22N4O3 B12159766 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12159766.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Isoindolochinazolin- und Indol-Einheiten vereint. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivität von großem Interesse in den Bereichen der pharmazeutischen Chemie und Pharmakologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung des Isoindolochinazolin-Kerns, gefolgt von der Einführung der Indol-Einheit durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezielle Reagenzien und Katalysatoren, wie z. B. Palladium- oder Kupferkomplexe, werden oft eingesetzt, um diese Transformationen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und skalierbare Reaktionsbedingungen umfassen, um den Anforderungen der großtechnischen Produktion gerecht zu werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrochinon-Derivaten führen.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können an bestimmten Positionen an den Isoindolochinazolin- und Indolringen auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Chinon-Derivate liefern, während Reduktion Hydrochinon-Derivate produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die chemische Vielfalt der Verbindung verbessern.
Wissenschaftliche Forschungsanwendungen
2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen untersucht, einschließlich Antikrebs-, Anti-Entzündungs- und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen, was zur Unterdrückung der Zellproliferation in Krebszellen führt.
Wissenschaftliche Forschungsanwendungen
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid
- 2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamid durch seine einzigartige Kombination von Isoindolochinazolin- und Indol-Einheiten aus. Diese strukturelle Eigenschaft verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C27H22N4O3 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C27H22N4O3/c32-24(28-14-16-29-15-13-18-7-1-5-11-22(18)29)17-30-25-19-8-2-3-9-20(19)27(34)31(25)23-12-6-4-10-21(23)26(30)33/h1-13,15,25H,14,16-17H2,(H,28,32) |
InChI-Schlüssel |
PUSKIOGKDFXLOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)

![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)

![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12159750.png)

![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)

